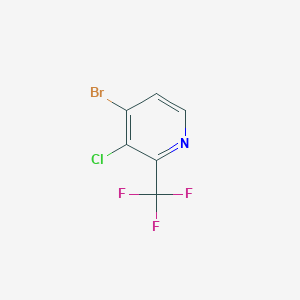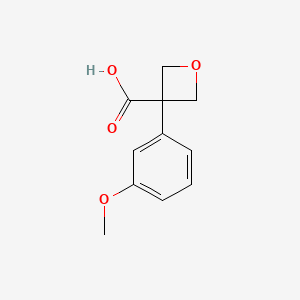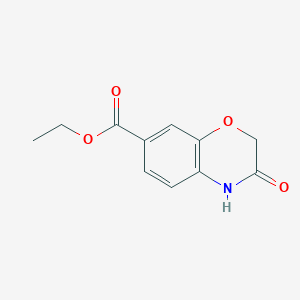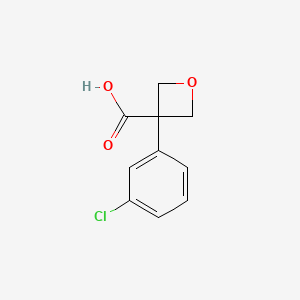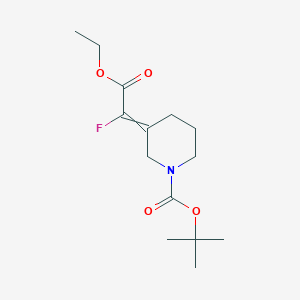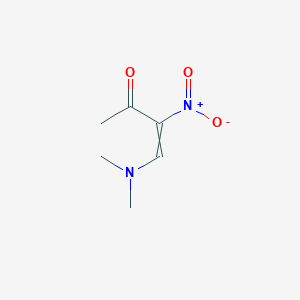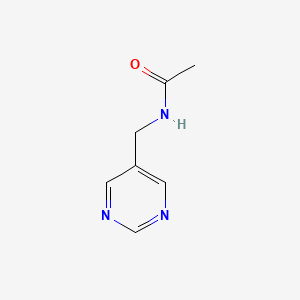
N-(Pyrimidin-5-ylmethyl)acetamide
説明
“N-(Pyrimidin-5-ylmethyl)acetamide” is a chemical compound with the molecular formula C7H9N3O . It is part of the class of organic compounds known as carboximidic acids .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been explored in various studies . For instance, one study proposed two routes for the synthesis of pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-4-aminopyrimidines . Another study discussed the direct synthesis of amides from nonactivated carboxylic acids .Chemical Reactions Analysis
The reaction of hydroxylamine with acetamide to form acetohydroxamic acid was studied at different temperatures . Another study discussed the synthesis of amides from nonactivated carboxylic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(Pyrimidin-5-ylmethyl)acetamide” include a molecular weight of 151.17 . Most amides, including acetamide, are solids at room temperature and have higher boiling points than alcohols of similar molar mass .科学的研究の応用
Radiosynthesis for PET Imaging
- Radiosynthesis of PET Radioligands : Research has been conducted on the synthesis of radioligands for positron emission tomography (PET), particularly focusing on compounds within the pyrimidineacetamide series. One study highlighted the synthesis of [18F]DPA-714, a derivative for in vivo PET imaging, synthesized from a precursor compound within this series (Dollé et al., 2008).
Antifungal and Antimicrobial Applications
- Antifungal Activity of Pyrimidine Derivatives : A study on 5-cyano-6-oxo-1,6-dihydro-pyrimidine derivatives (a class including N-(Pyrimidin-5-ylmethyl)acetamide) revealed significant antifungal activity against Candida albicans, highlighting the potential of these compounds in antimicrobial applications (Rami et al., 2013).
Cancer Research and Therapeutic Potential
- Synthesis and Anticancer Activity : Compounds structurally related to N-(Pyrimidin-5-ylmethyl)acetamide have been synthesized and shown to exhibit significant anticancer activity. For example, studies on derivatives like 5-deazaaminopterin demonstrated anticancer potential in both in vitro and in vivo settings (Su et al., 1986).
Neuroinflammation and Immunoregulation
- Dual Cytokine Regulation : Certain pyrimidylpiperazine derivatives, structurally related to N-(Pyrimidin-5-ylmethyl)acetamide, have been investigated for their dual regulatory effects on cytokines like tumor necrosis factor-alpha and interleukin-10, offering insights into potential treatments for conditions like septic shock and rheumatoid arthritis (Fukuda et al., 2000).
Crystal Structure and Chemical Properties
- Crystal Structure Analysis : Studies have been conducted to understand the crystal structure of various 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, providing insights into their molecular conformation and potential applications based on their structural properties (Subasri et al., 2016).
Drug Development and Solubility
- Water-Soluble Antagonists for Drug Development : Research on the solubility and bioavailability of 2-amino-N-pyrimidin-4-yl acetamides, related to N-(Pyrimidin-5-ylmethyl)acetamide, has been pivotal in drug development, particularly for conditions like Parkinson's disease (Slee et al., 2008).
特性
IUPAC Name |
N-(pyrimidin-5-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-6(11)10-4-7-2-8-5-9-3-7/h2-3,5H,4H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOYGPOQCNGNNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CN=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Pyrimidin-5-ylmethyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



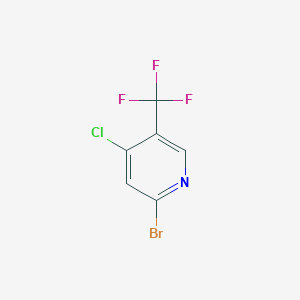
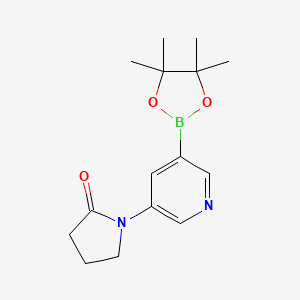
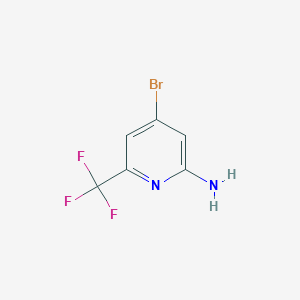
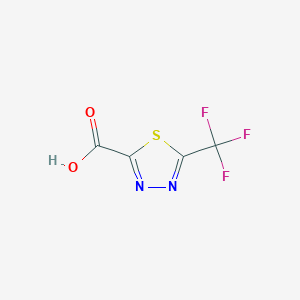
![1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B1403607.png)
![3-[(4-Methoxyphenyl)sulfonyl]azetidine hydrochloride](/img/structure/B1403608.png)
![6-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B1403609.png)
![1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride](/img/structure/B1403611.png)
